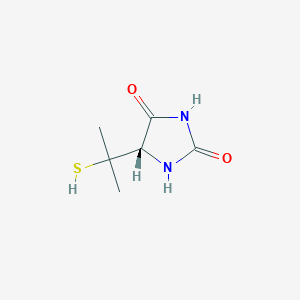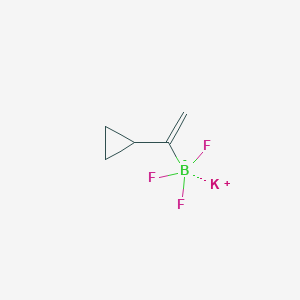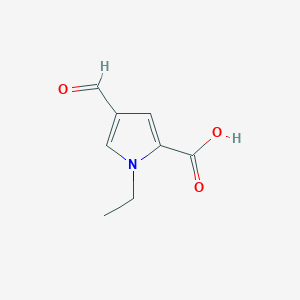
N1-(sec-Butyl)-2-methylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(sec-Butyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a sec-butyl group and a methyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-2-methylpropane-1,2-diamine typically involves the reaction of sec-butylamine with 2-methylpropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:
Formation of the intermediate: sec-Butylamine is reacted with 2-methylpropane-1,2-diol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate sec-butyl-2-methylpropane-1,2-dichloride.
Substitution reaction: The intermediate is then treated with an excess of ammonia (NH3) to replace the chlorine atoms with amine groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(sec-Butyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Alkylated amines
Applications De Recherche Scientifique
N1-(sec-Butyl)-2-methylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(sec-Butyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
N1-(sec-Butyl)-2-methylpropane-1,2-diamine can be compared with other similar compounds, such as:
N1-(tert-Butyl)-2-methylpropane-1,2-diamine: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric properties and reactivity.
N1-(sec-Butyl)-2-ethylpropane-1,2-diamine: This compound has an ethyl group instead of a methyl group, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
1-N-butan-2-yl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)10-6-8(3,4)9/h7,10H,5-6,9H2,1-4H3 |
Clé InChI |
XLTHSMHXFKRDPE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
